![molecular formula C13H11Br2NOS B7527457 2-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B7527457.png)
2-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylbenzamide
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Overview
Description
2-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylbenzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as BTMAM and has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of BTMAM involves the inhibition of tubulin polymerization, which is essential for cell division. By inhibiting tubulin polymerization, BTMAM prevents cancer cells from dividing and proliferating, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, BTMAM has also been shown to have other biochemical and physiological effects. For example, it has been found to have anti-inflammatory properties, as well as the ability to inhibit the activity of certain enzymes involved in lipid metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using BTMAM in laboratory experiments is its potency and specificity. It has been shown to have a high degree of selectivity for cancer cells, making it a promising candidate for cancer treatment. However, one limitation is that it may exhibit toxicity towards normal cells at high concentrations, which could limit its clinical application.
Future Directions
There are several potential future directions for research involving BTMAM. One area of interest is the development of more potent derivatives of BTMAM that exhibit greater selectivity for cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of BTMAM for cancer treatment. Finally, investigations into the potential use of BTMAM for the treatment of other diseases, such as inflammatory disorders, may also be warranted.
In conclusion, BTMAM is a chemical compound that has shown promise in scientific research for its potential applications in the field of medicine. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments have been studied extensively. Future research should focus on developing more potent derivatives of BTMAM and investigating its potential use for the treatment of other diseases.
Synthesis Methods
The synthesis of BTMAM involves the reaction of 4-bromothiophen-2-carbaldehyde with N-methyl-4-bromoaniline in the presence of a palladium catalyst. The resulting product is then treated with bromine to yield 2-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylbenzamide.
Scientific Research Applications
BTMAM has been studied for its potential applications in the field of medicine. Specifically, it has been investigated for its ability to inhibit the growth of cancer cells. In a study conducted by Zhang et al. (2019), it was found that BTMAM exhibited potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer.
properties
IUPAC Name |
2-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NOS/c1-16(7-10-6-9(14)8-18-10)13(17)11-4-2-3-5-12(11)15/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKHULPVRVSACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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